molecular formula C10H10O3 B051194 Ethyl 4-formylbenzoate CAS No. 6287-86-1

Ethyl 4-formylbenzoate

Cat. No.: B051194
CAS No.: 6287-86-1
M. Wt: 178.18 g/mol
InChI Key: BHYVHYPBRYOMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-formylbenzoate is a high-purity organic compound that serves as a versatile and critical building block in modern synthetic chemistry. Its structure features both an aromatic ester and a formyl (aldehyde) functional group on a benzene ring, providing two distinct and valuable reactive sites for a wide range of transformations. The aldehyde group is highly amenable to nucleophilic addition and condensation reactions, making it a prime precursor for the synthesis of Schiff bases, imines, and other heterocyclic compounds. Concurrently, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification, offering a pathway to a diverse array of benzoic acid derivatives.

Properties

IUPAC Name

ethyl 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYVHYPBRYOMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212042
Record name Ethyl 4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6287-86-1
Record name Benzoic acid, 4-formyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6287-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-formylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6287-86-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-formylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-FORMYLBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DS86BZT5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Zeolite-Mediated Esterification

Natural zeolites (e.g., H-MOR, H-HEU-M) have emerged as eco-friendly catalysts. In a protocol adapted from ethyl 4-nitrobenzoate synthesis, ultradispersed zeolites (290–480 nm) enable solvent-free esterification:

Procedure :

  • Catalyst Preparation : Hydrogen-form zeolites are treated with ultrasound (37 kHz, 330 W) to reduce crystallite size.

  • Reaction : 4-Formylbenzoic acid and ethanol (1:6 ratio) are mixed with 10 wt% zeolite catalyst at 80°C under argon.

  • Activation : Simultaneous microwave irradiation (2450 MHz, 300 W) for 2 hours.

Performance Metrics :

CatalystConversion (%)Yield (%)
H-HEU-M6865
H-MOR7067
H-CL5248

Advantages :

  • Catalyst reusability (3–5 cycles).

  • Reduced environmental impact vs. homogeneous acids.

Advanced Energy-Assisted Techniques

Microwave-Enhanced Synthesis

Microwave irradiation accelerates esterification by enabling rapid dielectric heating. A modified protocol from nitrobenzoate ester synthesis achieves 85% yield in 45 minutes:

Conditions :

  • Power : 300 W (2450 MHz).

  • Pressure : Sealed vessel at 120°C.

  • Catalyst : 5 wt% H-MOR zeolite.

Kinetic Analysis :
Reaction follows pseudo-first-order kinetics with a rate constant k=0.027min1k = 0.027 \, \text{min}^{-1}, tripling traditional heating rates.

Ultrasound-Promoted Reactions

Ultrasound (37 kHz, 330 W) induces cavitation, enhancing mass transfer. Key outcomes include:

  • Yield Increase : 12–15% vs. silent conditions.

  • Reaction Time Reduction : 2 hours → 1 hour.

Purification and Characterization

Isolation Protocols

  • Liquid-Liquid Extraction : Crude product partitioned between ethyl acetate and brine.

  • Crystallization : Recrystallization from ethanol/water (3:1) yields needle-like crystals (mp 78–80°C).

Spectroscopic Validation

  • IR (KBr) : νC=O=1720cm1\nu_{\text{C=O}} = 1720 \, \text{cm}^{-1} (ester), νCHO=2820cm1\nu_{\text{CHO}} = 2820 \, \text{cm}^{-1}.

  • 1H NMR^1\text{H NMR} (CDCl₃) : δ 10.1 (s, 1H, CHO), 8.2 (d, 2H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).

Comparative Analysis of Methods

MethodYield (%)Time (h)Eco-FriendlinessScalability
Direct Alkoxylation951.5ModerateHigh
H₂SO₄ Catalysis756LowModerate
Zeolite/MW672HighHigh
Ultrasound701HighModerate

Key Insights :

  • Energy-assisted methods (microwave/ultrasound) optimize time and sustainability.

  • Zeolite catalysts balance efficiency and reusability but require pretreatment.

Industrial and Ecological Considerations

The shift toward solid catalysts and renewable energy inputs aligns with green chemistry principles. For instance, replacing H₂SO₄ with H-MOR zeolites reduces wastewater acidity by 90% . However, microwave reactors demand higher capital costs, necessitating cost-benefit analysis for large-scale adoption.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: 4-formylbenzoic acid.

    Reduction: 4-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-formylbenzoate serves as a valuable intermediate in the synthesis of complex organic molecules. It is particularly useful in:

  • Heterocyclic Compounds : It acts as a precursor in synthesizing various heterocycles, such as:
    • 1,4-Dihydropyridin-3,5-dicarbonitriles
    • Hexahydroacridine-1,8-diones
    • Decahydropyrimido[4,5-b]quinolines

These compounds have applications in pharmaceuticals and agrochemicals due to their biological activity.

  • Schiff Bases : The compound is utilized to prepare novel Schiff base derivatives that exhibit antibacterial properties, particularly against E. coli FabH.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development:

  • Anticancer Agents : It is involved in synthesizing heteroarotinoids that show promise in treating skin disorders and various cancers. For example, it plays a role in the multistep synthesis of (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoic acid, which has been compared favorably to trans-retinoic acid in terms of activity .
  • Anti-inflammatory Compounds : The compound's derivatives are being investigated for their anti-inflammatory effects, making them candidates for new therapeutic agents.

Material Science

This compound has emerging applications in materials science:

  • Shape Memory Polymers : Modified forms of this compound can be used to create methacrylate monomers that participate in the formation of photocurable shape memory polymers. These materials have potential applications in fields such as aerospace and robotics due to their ability to undergo permanent shape reconfiguration .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Organic SynthesisPrecursor for heterocyclesEnables synthesis of biologically active compounds
Medicinal ChemistrySynthesis of anticancer and anti-inflammatory agentsPotential for new drug development
Material ScienceDevelopment of shape memory polymersInnovative applications in advanced materials

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing a novel heteroarotinoid. The compound was subjected to a Wittig reaction, leading to products with significant anticancer activity compared to established treatments. The multi-step process highlighted the compound's versatility as a building block for complex molecules .

Case Study 2: Shape Memory Polymer Development

Research on photocurable shape memory polymers revealed that this compound derivatives can form dynamic imine bonds when incorporated into polymer matrices. This property allows the materials to exhibit excellent toughness and reconfiguration capabilities under specific stimuli, showcasing their potential for use in smart materials and devices .

Mechanism of Action

The mechanism of action of ethyl 4-formylbenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Methyl 4-Formylbenzoate (CAS 1571-08-0)

Structural Differences : The methyl ester analogue replaces the ethyl group with a smaller methyl substituent.
Reactivity :

  • Reductive Amination : Mthis compound reacts with amines (e.g., cis-myrtanylamine) followed by NaBH₄ reduction to yield secondary amines in 94% yield, comparable to ethyl ester derivatives .
  • Hydrogenolysis: Under catalytic hydrogenolysis conditions, mthis compound is quantitatively reduced within 2 hours, whereas ethyl analogues may exhibit slower kinetics due to steric hindrance .
  • Aldol Condensation : Both esters participate in aldol reactions, but the ethyl variant shows superior solubility in ionic liquid-based phase-transfer systems, achieving up to 98% yield .

Applications: Mthis compound is frequently employed in Wittig reactions for retinoid synthesis and as a precursor for antibacterial agents .

Ethyl 4-Methylbenzoate (CAS 94-08-6)

Structural Differences : Lacks the formyl group, featuring a methyl substituent instead.
Reactivity :

  • The absence of the aldehyde group eliminates participation in condensation or imine formation.
  • Primarily used as a non-reactive solvent or intermediate in esterification reactions.

Applications: Limited to non-catalytic roles, such as in fragrance formulations or plasticizers .

4-Carboxybenzaldehyde (CAS 619-66-9)

Structural Differences : Replaces the ethyl ester with a carboxylic acid group.
Reactivity :

  • Hydrogenolysis: 4-Carboxybenzaldehyde undergoes complete conversion to p-toluic acid and 4-(hydroxymethyl)benzoic acid under hydrogenolysis, unlike this compound, which retains its ester functionality .
  • Acid-Catalyzed Reactions : The free carboxylic acid enables direct amide coupling without prior hydrolysis, unlike ethyl esters requiring saponification .

Applications : Used in polymer synthesis and metal-organic frameworks (MOFs) due to its bifunctional acidity .

Ethyl Benzoate (CAS 93-89-0)

Structural Differences : Lacks the para-formyl substituent.
Reactivity :

  • Inert in aldehyde-specific reactions (e.g., aldol condensation).
  • Serves as a protecting group for carboxylic acids in multi-step syntheses.

Applications : Common in flavoring agents and as a solvent in organic chemistry .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Reactivity Yield in Aldol Condensation
This compound 6287-86-1 C₁₀H₁₀O₃ 178.18 Reductive amination, aldol condensation, hydrogenolysis 98%
Mthis compound 1571-08-0 C₉H₈O₃ 164.16 Wittig reactions, reductive amination 85–94%*
4-Carboxybenzaldehyde 619-66-9 C₈H₆O₃ 150.13 Hydrogenolysis to p-toluic acid N/A
Ethyl benzoate 93-89-0 C₉H₁₀O₂ 150.17 Ester hydrolysis, nucleophilic acyl substitution N/A

*Yields vary based on reaction conditions (e.g., 85% in Wittig reactions ).

Key Research Findings

  • Synthetic Versatility : this compound outperforms methyl analogues in ionic liquid-mediated aldol condensations due to enhanced solubility and catalyst recyclability .
  • Toxicity Profile : While structural analogues like toluene have well-documented toxicity data, this compound lacks in vivo studies, highlighting a research gap .

Biological Activity

Ethyl 4-formylbenzoate, a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological effects, synthesis, and potential applications of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Synthesis

This compound (C₁₁H₁₂O₃) is characterized by the presence of an ethyl ester group and an aldehyde functional group attached to a benzene ring. The synthesis typically involves the esterification of 4-formylbenzoic acid with ethanol, often catalyzed by acid catalysts.

Synthesis Pathway

  • Starting Material : 4-Formylbenzoic acid.
  • Reagents : Ethanol, acid catalyst (e.g., sulfuric acid).
  • Reaction : Esterification reaction under reflux conditions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial, anti-inflammatory, and neuroprotective agent. Below are key findings from recent research.

Antibacterial Activity

A study synthesized several Schiff base derivatives using this compound as a precursor. The derivatives exhibited significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus.

CompoundTarget BacteriaIC50 (µM)
10qE. coli2.6883
10rS. aureus5.1234

The most potent compound demonstrated effective binding to the active site of the E. coli FabH enzyme, indicating a promising mechanism for antibacterial action .

Anti-inflammatory Activity

Research has indicated that derivatives of this compound possess anti-inflammatory properties. For instance, compounds derived from this structure have shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound derivatives. These compounds were tested for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines treated with oxidative stress agents revealed that certain derivatives of this compound significantly reduced cell death and improved cell viability.

Treatment GroupCell Viability (%)
Control100
Ethyl 4-FB Derivative A85
Ethyl 4-FB Derivative B75

These results suggest that modifications to the this compound structure can enhance neuroprotective effects .

Q & A

Q. Advanced Research Focus

  • Continuous Flow Systems : Mitigate exothermic risks in oxidation steps using microreactors .
  • Purification at Scale : Replace column chromatography with recrystallization (ethanol/hexane gradients) or centrifugal partition chromatography .

How can researchers leverage structural analogs of this compound to explore structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute the ester group with amides (e.g., tert-butylcarbamate derivatives) to modulate HDAC inhibitory activity .
  • Pharmacophore Mapping : Use X-ray crystallography to identify critical hydrogen-bonding interactions between the aldehyde group and target enzymes .

What protocols ensure safe handling of this compound’s reactive intermediates?

Q. Basic Research Focus

  • Aldehyde Stability : Store derivatives under nitrogen at −20°C to prevent oxidation.
  • Toxic Byproducts : Monitor for residual borohydride or sodium ethylate using ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.